molecular formula C14H22FN5 B11746485 1-(2-fluoroethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(2-fluoroethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11746485
M. Wt: 279.36 g/mol
InChI Key: MBJMEXYMKGSXDA-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound with a unique structure that includes a pyrazole ring substituted with fluoroethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield various substituted derivatives .

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
  • 3-(2-methoxyethoxy)propan-1-amine
  • 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine

Uniqueness

1-(2-fluoroethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H22FN5/c1-10(2)20-8-13(11(3)18-20)7-16-14-9-19(6-5-15)17-12(14)4/h8-10,16H,5-7H2,1-4H3

InChI Key

MBJMEXYMKGSXDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2C)CCF)C(C)C

Origin of Product

United States

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